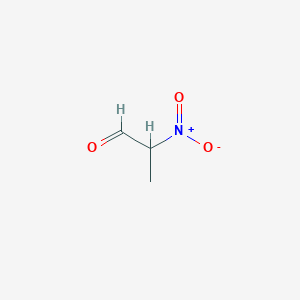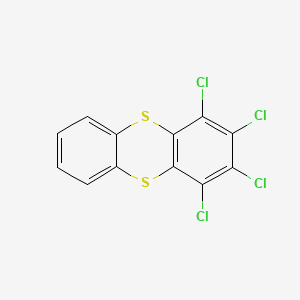
1,2,3,4-Tetrachlorothianthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetrachlorothianthrene is a sulfur-containing heterocyclic compound characterized by the presence of four chlorine atoms attached to a thianthrene core Thianthrene itself is a dibenzo-fused 1,4-dithiine ring, where two sulfur atoms are embedded diagonally
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrachlorothianthrene can be synthesized through various methods. One common approach involves the reaction of arenethiols with sulfur dichloride (S₂Cl₂) in the presence of Lewis acids such as aluminum chloride (AlCl₃). This method allows for the direct synthesis of symmetric thianthrene derivatives from unfunctionalized aromatic substrates .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,3,4-Tetrachlorothianthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiols.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thianthrene derivatives.
Applications De Recherche Scientifique
1,2,3,4-Tetrachlorothianthrene has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Mécanisme D'action
The mechanism of action of 1,2,3,4-Tetrachlorothianthrene involves its interaction with molecular targets and pathways within cells. The compound’s sulfur atoms play a crucial role in its redox behavior, allowing it to participate in electron transfer reactions. This redox activity can influence various cellular processes, including oxidative stress response and enzyme activity modulation .
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetraphenylnaphthalene: A polycyclic aromatic hydrocarbon with similar structural features but different chemical properties.
1,2,3,4-Tetrahydrocarbazole: A tricyclic aromatic compound with distinct biological activities and synthetic routes.
Uniqueness: 1,2,3,4-Tetrachlorothianthrene is unique due to its high chlorine content and sulfur-containing heterocyclic structure
Propriétés
Numéro CAS |
134503-41-6 |
|---|---|
Formule moléculaire |
C12H4Cl4S2 |
Poids moléculaire |
354.1 g/mol |
Nom IUPAC |
1,2,3,4-tetrachlorothianthrene |
InChI |
InChI=1S/C12H4Cl4S2/c13-7-8(14)10(16)12-11(9(7)15)17-5-3-1-2-4-6(5)18-12/h1-4H |
Clé InChI |
LRILBDXHOBYDGD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)SC3=C(S2)C(=C(C(=C3Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


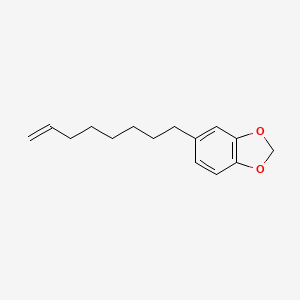
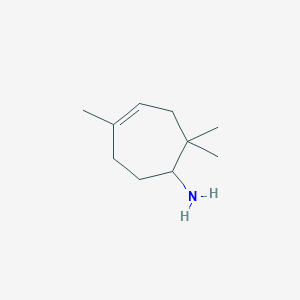
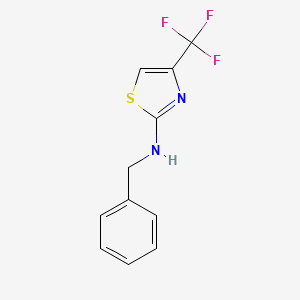
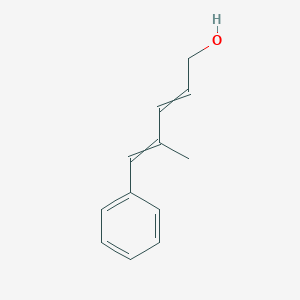
![Benzene, 4-fluoro-2-[[(4-methylphenyl)sulfonyl]methyl]-1-nitro-](/img/structure/B14264902.png)
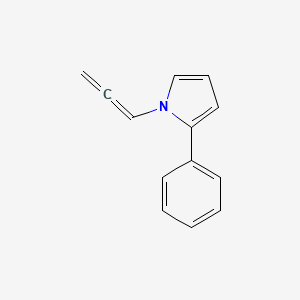
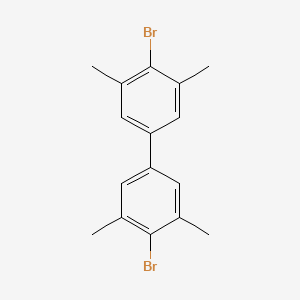
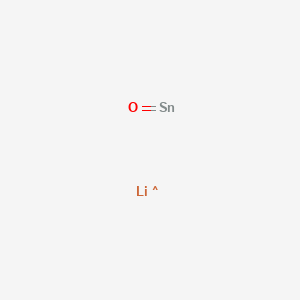
![4-[4-(Hexyloxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B14264934.png)
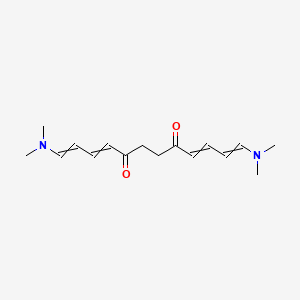
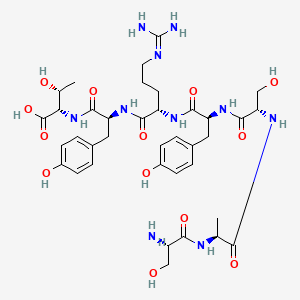
![6-Chloro-2-ethenyl-6-methylbicyclo[3.1.0]hexan-2-ol](/img/structure/B14264956.png)
![2-{2-[(1,3,2-Dioxaborolan-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14264957.png)
